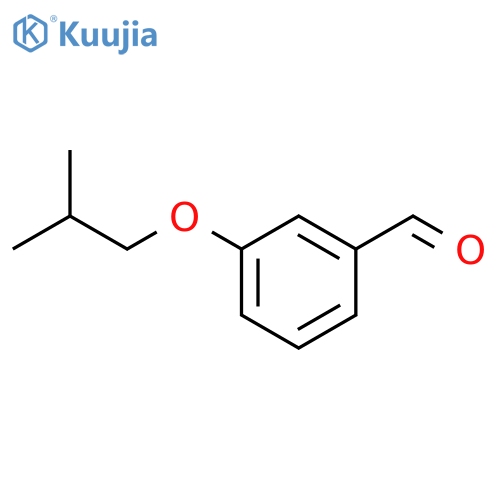Cas no 67698-69-5 (3-(2-methylpropoxy)benzaldehyde)

67698-69-5 structure
商品名:3-(2-methylpropoxy)benzaldehyde
3-(2-methylpropoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropoxy)benzaldehyde
- 3-Isobutoxybenzaldehyde
- 3-Isobutoxy-benzaldehyd
- 3-isobutoxybenzaldehyde(SALTDATA: FREE)
- BB_NC-2437
- 3-Isobutoxybenzaldehyde, AldrichCPR
- A9062
- FT-0705103
- EN300-92249
- KYAHWUCUKPTNKW-UHFFFAOYSA-N
- 3-isobutoxy-benzaldehyde
- CS-0374167
- 67698-69-5
- SCHEMBL272554
- Z53836054
- BB 0242997
- MFCD01993681
- DTXSID20374775
- VS-03938
- AKOS000186621
- DA-03711
- BBL013685
- STK346826
-
- MDL: MFCD01993681
- インチ: InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3
- InChIKey: KYAHWUCUKPTNKW-UHFFFAOYSA-N
- ほほえんだ: CC(C)COC1=CC=CC(=C1)C=O
計算された属性
- せいみつぶんしりょう: 178.09900
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 2.53390
3-(2-methylpropoxy)benzaldehyde セキュリティ情報
3-(2-methylpropoxy)benzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
3-(2-methylpropoxy)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB219016-5 g |
3-Isobutoxybenzaldehyde, 95%; . |
67698-69-5 | 95% | 5g |
€365.50 | 2023-01-27 | |
| Enamine | EN300-92249-1g |
3-(2-methylpropoxy)benzaldehyde |
67698-69-5 | 95% | 1g |
$102.0 | 2023-09-01 | |
| Enamine | EN300-92249-0.5g |
3-(2-methylpropoxy)benzaldehyde |
67698-69-5 | 95.0% | 0.5g |
$54.0 | 2025-02-21 | |
| Enamine | EN300-92249-2.5g |
3-(2-methylpropoxy)benzaldehyde |
67698-69-5 | 95.0% | 2.5g |
$150.0 | 2025-02-21 | |
| TRC | B448785-50mg |
3-Isobutoxybenzaldehyde |
67698-69-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| Fluorochem | 014199-1g |
3-iso-Butoxybenzaldehyde |
67698-69-5 | 95% | 1g |
£88.00 | 2022-03-01 | |
| Fluorochem | 014199-5g |
3-iso-Butoxybenzaldehyde |
67698-69-5 | 95% | 5g |
£257.00 | 2022-03-01 | |
| Chemenu | CM113313-10g |
3-isobutoxybenzaldehyde |
67698-69-5 | 95% | 10g |
$*** | 2023-05-29 | |
| abcr | AB219016-100 mg |
3-Isobutoxybenzaldehyde; 95% |
67698-69-5 | 100MG |
€104.30 | 2022-03-25 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1731-5G |
3-(2-methylpropoxy)benzaldehyde |
67698-69-5 | 95% | 5g |
¥ 1,709.00 | 2023-04-06 |
3-(2-methylpropoxy)benzaldehyde 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
67698-69-5 (3-(2-methylpropoxy)benzaldehyde) 関連製品
- 5736-85-6(4-Propoxybenzaldehyde)
- 18962-07-7(4-(2-methylpropoxy)benzaldehyde)
- 66488-79-7(3-methoxy-4-(2-methylpropoxy)benzaldehyde)
- 57724-26-2(4-methoxy-3-(2-methylpropoxy)benzaldehyde)
- 93567-91-0(3-ethoxy-4-isobutoxybenzaldehyde)
- 67698-61-7(3-Propoxybenzaldehyde)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67698-69-5)3-(2-methylpropoxy)benzaldehyde

清らかである:99%
はかる:5g
価格 ($):333.0